beta-Fluoroasparagine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
72016-54-7 |
|---|---|
Molecular Formula |
C4H7FN2O3 |
Molecular Weight |
150.11 g/mol |
IUPAC Name |
2,4-diamino-3-fluoro-4-oxobutanoic acid |
InChI |
InChI=1S/C4H7FN2O3/c5-1(3(7)8)2(6)4(9)10/h1-2H,6H2,(H2,7,8)(H,9,10) |
InChI Key |
WCDMRIWUCBOWJP-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)N)F)(C(=O)O)N |
Canonical SMILES |
C(C(C(=O)N)F)(C(=O)O)N |
Synonyms |
eta-fluoroasparagine dl-threo-beta-fluoroasparagine |
Origin of Product |
United States |
Synthetic Methodologies for β Fluoroasparagine and Its Stereoisomers
Chemoenzymatic and Chemical Synthesis Routes
The synthesis of β-fluoroasparagine and its precursors, such as β-fluoroaspartic acid, has been approached through both chemical and chemoenzymatic methods. Chemoenzymatic routes are attractive as they often provide high stereoselectivity under mild reaction conditions. acs.orgacs.org
One chemoenzymatic strategy for producing fluorinated amino acids involves a three-step cascade. acs.orgacs.org This process begins with an aldol (B89426) reaction catalyzed by an aldolase, followed by chemical decarboxylation and subsequent reductive amination using a phenylalanine ammonia (B1221849) lyase to yield the desired fluorinated L-α-amino acid. acs.orgacs.org While this specific cascade was demonstrated for a range of fluorinated aromatic L-α-amino acids, the principles can be adapted for the synthesis of other fluorinated amino acids. acs.org Lipases have also been employed in the efficient enzymatic hydrolysis of racemic β-fluorophenyl-substituted β-amino carboxylic esters to yield enantiomerically pure β-amino acids. mdpi.com
Chemical synthesis routes often provide a more direct approach, albeit sometimes with challenges in stereocontrol. A common precursor for the synthesis of β-fluoroasparagine is β-fluoroaspartic acid. The synthesis of DL-threo-β-fluoroaspartate has been reported, which can then be converted to DL-threo-β-fluoroasparagine. nih.govbrandeis.edu
Stereoselective Synthesis of erythro- and threo-β-Fluoroasparagine
The biological activity of β-fluoroasparagine is highly dependent on its stereochemistry. Therefore, the stereoselective synthesis of its erythro and threo diastereomers is of significant interest. The threo isomer, in particular, has shown notable biological effects, such as the inhibition of asparagine-linked glycosylation. nih.gov
The synthesis of DL-threo-β-fluoroasparagine has been documented in the literature, often starting from the corresponding diastereomer of β-fluoroaspartic acid. nih.gov Studies have shown that the threo isomer of β-fluoroaspartate is more potent in its cytotoxic effects compared to the erythro isomer. nih.gov While specific, detailed modern synthetic protocols for the separate synthesis of erythro- and threo-β-fluoroasparagine are not extensively detailed in the provided results, the synthesis of DL-threo-β-fluoroasparagine has been explicitly mentioned as having been achieved. nih.gov
Preparation of β-Fluoroasparagine Derivatives for Research Applications
The unique properties of β-fluoroasparagine make it a valuable tool for investigating biological processes. A key application is its incorporation into peptides to study the structural requirements of N-linked glycosylation.
Research has shown that the incorporation of threo-β-fluoroasparagine into peptides can prevent N-linked glycosylation. nih.govacademictree.org This is because the threo-isomer can be incorporated into proteins, but the resulting fluoroasparagine-containing protein cannot be glycosylated. nih.gov In contrast, the erythro-isomer is not incorporated into proteins and thus has no effect on glycosylation. nih.gov This specific inhibitory effect of the threo isomer makes it a useful tool for studying the determinants of glycosylation. nih.gov
The synthesis of peptide derivatives containing β-fluoroasparagine would typically follow standard solid-phase peptide synthesis (SPPS) protocols. nih.gov In this process, an appropriately protected β-fluoroasparagine residue would be incorporated into the growing peptide chain. The synthesis of peptide hydrazides from protected peptide segments containing aspartic acid residues has also been described, a method that could potentially be adapted for β-fluoroasparagine-containing peptides. google.com
Table 1: Synthetic Approaches for β-Fluoroasparagine and its Analogs
| Synthetic Approach | Target Compound | Key Features |
| Chemoenzymatic Cascade | Fluorinated L-α-Amino Acids | Three-step process: aldol reaction, decarboxylation, reductive amination. High enantiomeric purity. acs.orgacs.org |
| Lipase-Catalyzed Hydrolysis | Enantiomerically Pure β-Amino Acids | Enzymatic resolution of racemic esters. mdpi.com |
| Chemical Synthesis | DL-threo-β-Fluoroasparagine | Synthesis from DL-threo-β-fluoroaspartate. nih.gov |
Table 2: Investigated Applications of β-Fluoroasparagine Derivatives
| Derivative | Research Application | Finding |
| threo-β-Fluoroasparagine | Inhibition of N-linked glycosylation | Markedly inhibits glycosylation when incorporated into proteins. nih.gov |
| erythro-β-Fluoroasparagine | Inhibition of N-linked glycosylation | Not incorporated into proteins and has no effect on glycosylation. nih.gov |
| DL-threo-β-Fluoroasparagine | Cytotoxicity studies | Exhibits selective cytotoxicity against certain mammalian cells. nih.gov |
Biochemical Mechanisms of Action of β Fluoroasparagine
Inhibition of Asparagine-Linked Glycosylation Pathways
The central enzyme in N-linked glycosylation is the oligosaccharyltransferase (OST) complex, which catalyzes the transfer of a pre-assembled oligosaccharide from a dolichol pyrophosphate donor to a specific asparagine residue within the consensus sequence Asn-X-Ser/Thr of a target protein. mdpi.com The inhibitory action of β-fluoroasparagine is directed at this crucial step. Once threo-β-fluoroasparagine is incorporated into a polypeptide, the resulting protein becomes an ineffective substrate for OST. nih.govresearchgate.net
The substitution of a hydrogen atom with a highly electronegative fluorine atom on the β-carbon of the asparagine residue significantly alters the substrate's properties. nih.govresearchgate.net This chemical modification weakens the ability of the peptide to bind productively to the active site of the oligosaccharyltransferase. nih.gov In vitro studies using synthetic peptides have provided quantitative evidence for this impairment. A peptide containing N-benzoyl-threo-β-fluoroasparagine exhibited a Vmax/Km value that was 100-fold lower than that of the analogous peptide containing the natural N-benzoyl-asparagine. nih.govresearchgate.net This indicates a drastic reduction in catalytic efficiency for the fluorinated substrate. Furthermore, even a 100-fold excess of a fluorinated peptide (acetyl-threo-β-fluoroasparaginyl-leucyl-threonine methylamide) failed to significantly inhibit the glycosylation of its non-fluorinated counterpart, suggesting it is a poor competitive inhibitor and binds weakly to the enzyme. nih.govresearchgate.net
The inhibitory effect of β-fluoroasparagine on N-linked glycosylation is highly dependent on its stereochemistry. nih.gov A distinct difference in biological activity is observed between the threo and erythro diastereomers.
The threo-isomer is readily incorporated into newly synthesized proteins, leading to the subsequent inhibition of their glycosylation. nih.govsemanticscholar.org This isomer is responsible for the observed cytotoxic effects in various cell lines, which are attributed to the disruption of glycoprotein (B1211001) synthesis. nih.govnih.gov
In contrast, the erythro-isomer is not incorporated into proteins at similar concentrations and, consequently, has no effect on N-linked glycosylation. nih.govsemanticscholar.org This stereospecificity highlights the precision of the cell's translational apparatus, which can differentiate between the two isomers, accepting one as a substrate while rejecting the other. Interestingly, once incorporated into a peptide chain, both threo- and erythro-β-fluoroasparagine-containing peptides are glycosylated at the same slow rate, indicating that the primary point of stereochemical discrimination is at the level of protein synthesis, not the glycosylation step itself. nih.govresearchgate.net
| Stereoisomer | Incorporation into Protein | Effect on N-Linked Glycosylation | Reference |
|---|---|---|---|
| DL-threo-β-fluoroasparagine | Yes | Markedly inhibits glycosylation | nih.govsemanticscholar.org |
| erythro-β-fluoroasparagine | No | No effect on glycosylation | nih.govsemanticscholar.org |
Interaction with Asparagine Synthetase and Related Metabolic Processes
As an analogue of asparagine, β-fluoroasparagine is positioned to interact with key enzymes involved in asparagine metabolism, most notably asparagine synthetase (ASNS). nih.govnih.gov ASNS catalyzes the ATP-dependent synthesis of asparagine from aspartate and glutamine. nih.gov While direct kinetic studies on the inhibition of ASNS by β-fluoroasparagine are limited in the reviewed literature, the compound's cytotoxic effects provide indirect evidence of its interference in this pathway. DL-threo-β-fluoroasparagine demonstrates selective cytotoxicity against various mammalian cell lines. nih.gov The specificity of this cytotoxicity can be modulated by the presence of L-aspartate in the culture medium. nih.gov L-aspartate can protect some cell types from the toxic effects of the analogue, but not others. nih.gov For instance, Jensen sarcoma cells, which are asparagine-requiring, are not protected by L-aspartate, suggesting that the compound specifically targets asparagine synthesis or utilization pathways that are critical in these dependent cells. nih.gov
Role as a Mechanism-Based Enzyme Inhibitor (Suicide Substrate Concept)
β-Fluoroasparagine and its analogues have been designed and utilized as mechanism-based enzyme inhibitors, also known as suicide substrates. google.comgoogle.com A suicide substrate is a compound that is relatively unreactive until it is processed by the target enzyme's own catalytic mechanism. sigmaaldrich.com During this process, the substrate is converted into a highly reactive species that covalently binds to or otherwise irreversibly inactivates the enzyme, leading to its "suicide." sigmaaldrich.comd-nb.info
A prominent example of this inhibitory mechanism is the targeting of asparaginyl hydroxylases, such as Factor Inhibiting HIF (FIH), a 2-oxoglutarate-dependent dioxygenase. google.comgoogle.com FIH plays a crucial role in regulating the hypoxic response by hydroxylating a specific asparagine residue (Asn-803) in the Hypoxia-Inducible Factor (HIF-α). google.com Substrate analogues where the target asparagine is replaced by β-fluoro-asparagine act as mechanism-based inhibitors. google.comgoogle.com The enzyme binds the analogue at its active site and attempts to initiate its catalytic cycle. However, the presence of the stable C-F bond at the β-position, the site of normal hydroxylation, prevents the oxidation reaction from proceeding. google.com This stalls the enzyme in an inactive complex. While β-fluoroasparagine itself acts by stalling the reaction, related analogues like α,β-dehydroasparagine can be oxidized by the enzyme to form a reactive epoxide that leads to true covalent inactivation. google.comgoogle.com
Incorporation into Cellular Proteins and Subsequent Functional Impairment
A fundamental aspect of the biochemical action of β-fluoroasparagine is its ability to be mistakenly incorporated into cellular proteins during translation. nih.govescholarship.orgnih.gov Studies using radiolabeled L-threo-β-fluoro[14C]aspartate, a precursor, have shown that it is incorporated into proteins at a rate comparable to that of natural L-[14C]aspartate, underscoring the efficiency of this misincorporation. nih.gov This process is highly specific to the threo-isomer, as the erythro-isomer is not incorporated. nih.gov
| Peptide Substrate | Relative Vmax/Km | Inhibitory Effect | Reference |
|---|---|---|---|
| N-benzoyl-asparagine-containing peptide | 100 | N/A (Standard Substrate) | nih.govresearchgate.net |
| N-benzoyl-threo-β-fluoroasparagine-containing peptide | 1 | Becomes an ineffective substrate for glycosylation | nih.govresearchgate.net |
Molecular and Cellular Biological Effects
Perturbation of Protein Maturation and Folding
The incorporation of threo-beta-fluoroasparagine into nascent polypeptide chains is a critical initiating event that leads to significant disruption of protein maturation, specifically by inhibiting N-linked glycosylation. This process is a crucial co-translational and post-translational modification where an oligosaccharide is attached to a conserved asparagine residue within the sequon Asn-X-Ser/Thr (where X is any amino acid except proline). This modification is vital for the proper folding, stability, trafficking, and function of a vast number of proteins synthesized in the endoplasmic reticulum (ER).
Research has demonstrated that when threo-beta-fluoroasparagine is substituted for asparagine, the resulting polypeptide becomes an ineffective substrate for the enzyme oligosaccharyltransferase, which catalyzes the transfer of the glycan chain to the asparagine residue. nih.gov In cell-free translation systems, the threo-isomer of beta-fluoroasparagine markedly inhibits glycosylation, an effect that can be prevented by the addition of excess L-asparagine, indicating that the analog must first be incorporated into the protein to exert its inhibitory effect. nih.gov The erythro-isomer, conversely, is not incorporated into proteins and thus has no effect on glycosylation. nih.gov
The substitution of a fluorine atom for a hydrogen on the beta-carbon of the asparagine residue weakens the ability of the peptide to be recognized and processed by the oligosaccharyltransferase. nih.gov Studies using synthetic peptides containing N-benzoyl-threo-beta-fluoroasparagine showed a 100-fold lower Vmax/Km compared to the equivalent asparagine-containing peptide, confirming its poor substrate efficiency. nih.gov
The failure of N-linked glycosylation leads to the accumulation of improperly folded or unfolded proteins within the ER lumen, a condition known as ER stress. nih.gov To cope with this stress, cells activate a complex signaling network called the Unfolded Protein Response (UPR). nih.govmdpi.com The UPR is mediated by three main ER-transmembrane sensors: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). mdpi.com Under normal conditions, these sensors are kept inactive by binding to the ER chaperone BiP (also known as GRP78). nih.gov However, the accumulation of misfolded proteins sequesters BiP, leading to the release and activation of the sensors. mdpi.com
Activated UPR sensors work to restore proteostasis by:
Temporarily halting protein translation to reduce the influx of new proteins into the ER. mdpi.com
Increasing the transcription of genes that encode ER chaperones and enzymes involved in protein folding and degradation. nih.gov
Enhancing the degradation of misfolded proteins through the ER-associated degradation (ERAD) pathway. nih.gov
If these adaptive measures fail to resolve the ER stress and restore homeostasis, the UPR can switch from a pro-survival to a pro-apoptotic pathway, initiating programmed cell death to eliminate the damaged cell. nih.govnih.gov Therefore, the primary molecular effect of this compound—inhibition of N-linked glycosylation—directly triggers a well-defined cellular stress response that can ultimately determine the cell's fate.
Impact on Cell Line Proliferation in In Vitro Culture Systems
The disruption of protein glycosylation and induction of ER stress by threo-beta-fluoroasparagine translates to significant cytotoxic and anti-proliferative effects in various cell lines. nih.gov The inability of cells to produce correctly folded glycoproteins, which are essential for countless cellular functions including cell surface receptor signaling and cell adhesion, leads to cell cycle arrest and death. nih.gov
In vitro studies have quantified the potent anti-proliferative activity of DL-threo-beta-fluoroasparagine against several cancer cell lines. The compound has been shown to inhibit the growth of murine leukemia L1210 cells as well as three different human leukemia cell lines. nih.gov The concentration required to inhibit cell growth by 50% (IC50) for these leukemia cell lines was consistently found to be in the micromolar range, specifically between 30 and 50 µM. nih.gov This effect was shown to be reversible if the compound was removed after a short exposure period (40 hours), but longer treatment times resulted in irreversible cell lysis. nih.gov
The specificity of the threo-isomer is highlighted by the lack of activity of related compounds. The DL-erythro-isomer of this compound, as well as the threo- and erythro-isomers of beta-fluoroaspartic acid, showed no sensitivity against L1210 cells at concentrations as high as 300 µM. nih.gov This underscores that the specific stereochemistry of the threo-isomer of this compound is crucial for its incorporation into proteins and subsequent cytotoxicity. The anti-proliferative action of DL-threo-beta-fluoroasparagine could be prevented by the addition of L-asparagine to the culture medium, further confirming that its mechanism of action is dependent on its role as an asparagine analog. nih.gov
The cytotoxic effects observed in these cell culture systems are believed to be a direct consequence of the widespread failure of protein glycosylation, leading to lethal ER stress and apoptosis. nih.gov
Table 1: In Vitro Anti-proliferative Activity of DL-threo-beta-Fluoroasparagine
Table of Compounds
Advanced Research Applications
Utilization as a Biochemical Probe for Protein Modification Studies
Beta-fluoroasparagine serves as a critical biochemical tool for investigating protein modifications, particularly N-linked glycosylation. This process, essential for the proper folding, stability, and function of many proteins, involves the attachment of an oligosaccharide to an asparagine residue within a specific peptide sequence. By substituting a hydrogen atom with fluorine on the beta-carbon of asparagine, researchers have created a subtle yet powerful probe to dissect the mechanisms of this vital cellular process.
The introduction of threo-β-fluoroasparagine into proteins has been shown to inhibit N-linked glycosylation. nih.govnih.gov This inhibitory effect is not due to a general toxic effect on the cell's machinery but rather a specific consequence of the fluorinated analogue being incorporated into the protein sequence. nih.gov Once part of a peptide chain, the fluoroasparagine-containing protein becomes an ineffective substrate for the enzyme responsible for glycosylation, oligosaccharyltransferase. nih.gov
Cell-free studies using synthetic peptides have provided detailed insights into this inhibition. Peptides containing N-acetyl-threo-β-fluoroasparagine fail to undergo glycosylation, except at extremely high concentrations. nih.gov The presence of the fluorine atom on the β-carbon weakens the peptide's ability to bind to the oligosaccharyltransferase. nih.gov This makes β-fluoroasparagine a valuable probe for examining the structural requirements and substrate specificity of the glycosylation machinery. nih.gov Interestingly, both the threo- and erythro-diastereomers of β-fluoroasparagine-containing peptides are glycosylated at the same slow rate, indicating specific stereochemical recognition by the enzyme. nih.gov
The utility of β-fluoroasparagine extends to studying the consequences of failed glycosylation. Its incorporation into cellular proteins and subsequent inhibition of glycosylation can lead to cytotoxicity in some mammalian cells, suggesting that the toxicity may be directly linked to the failure of proteins to become properly glycosylated. nih.govnih.gov This allows researchers to probe the functional importance of N-linked glycosylation for specific proteins and cellular pathways.
Rational Design of Enzyme Inhibitors and Substrate Analogues
The rational design of enzyme inhibitors is a cornerstone of modern biochemistry and medicinal chemistry, aiming to create molecules that specifically interact with an enzyme's active site to modulate its activity. nih.govmdpi.com This strategy relies on understanding the relationship between a protein's structure and its function to predict and synthesize effective inhibitors. nih.gov A common approach is the creation of substrate analogues, molecules that mimic the natural substrate of an enzyme but are modified in a way that prevents the catalytic reaction from proceeding to completion, leading to inhibition.
This compound is a prime example of a rationally designed substrate analogue. Asparagine residues within the consensus sequence Asn-X-Ser/Thr are the specific targets for N-linked glycosylation. By replacing a β-hydrogen with a highly electronegative fluorine atom, researchers designed an analogue that could be recognized and incorporated into peptides like the natural amino acid but would alter the electronic properties of the substrate at a critical position.
The effectiveness of this rational design is demonstrated by kinetic studies of oligosaccharyltransferase. A synthetic peptide containing N-benzoyl-threo-β-fluoroasparagine was found to be a significantly poorer substrate for the enzyme compared to its non-fluorinated counterpart. nih.gov The fluorinated peptide exhibited a Vmax/Km value that was 100-fold lower than the analogous asparagine-containing peptide, indicating a drastic reduction in catalytic efficiency. nih.gov This is primarily attributed to a weakened binding affinity for the enzyme. nih.gov
Furthermore, the fluoro-analogue acts as a weak competitive inhibitor. In experiments, a 100-fold excess of a β-fluoroasparagine-containing peptide was required to inhibit the glycosylation of the normal asparagine peptide by less than 10%. nih.gov This demonstrates that while it can occupy the active site, its inhibitory potency is limited. This characteristic makes it an excellent tool for probing active site interactions without permanently disabling the enzyme, fulfilling its role as a substrate analogue designed for mechanistic studies.
Table 1: Kinetic Parameters for Oligosaccharyltransferase Activity
| Peptide Substrate | Relative Vmax/Km |
|---|---|
| N-benzoyl-Asn-Leu-Thr-NHMe | 100 |
| N-benzoyl-threo-β-F-Asn-Leu-Thr-NHMe | 1 |
Data sourced from in vitro studies with synthetic peptides. nih.gov
Analytical and Structural Characterization in β Fluoroasparagine Research
Spectroscopic Techniques for Characterization
Spectroscopy is a cornerstone in the structural elucidation of novel compounds like β-fluoroasparagine. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecular structure, connectivity, and chemical environment of the atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the structure of organic molecules. For β-fluoroasparagine, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are particularly informative.
¹H NMR provides information on the number and types of protons in a molecule. The chemical shift of a proton is influenced by its local electronic environment, including the presence of electronegative atoms like fluorine. oregonstate.edulibretexts.orglibretexts.orgchemistrysteps.com
¹³C NMR offers insights into the carbon skeleton of the molecule. The chemical shifts of carbon atoms are also sensitive to their chemical environment. chemistrysteps.comlibretexts.orglibretexts.org
¹⁹F NMR is highly sensitive for fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope. nih.govhuji.ac.ilbiophysics.orgwikipedia.org It provides a distinct signal for each unique fluorine atom in a molecule, with a wide range of chemical shifts that are very sensitive to the local molecular environment. nih.govbiophysics.orgwikipedia.orgillinois.edu
| Technique | Expected Observations for β-Fluoroasparagine |
|---|---|
| ¹H NMR | Signals for protons on the α- and β-carbons, and the amide group, with coupling patterns revealing their connectivity. The proton on the β-carbon would show coupling to the adjacent fluorine atom. |
| ¹³C NMR | Distinct signals for the four carbon atoms (carbonyl, α-carbon, β-carbon, and amide carbonyl). The chemical shift of the β-carbon would be significantly influenced by the attached fluorine atom. |
| ¹⁹F NMR | A characteristic signal for the fluorine atom, with its chemical shift providing information about its electronic environment. Coupling to adjacent protons would be observed. |
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry can provide a highly accurate mass measurement. Fragmentation patterns, observed in techniques like tandem mass spectrometry (MS/MS), offer clues about the molecule's structure by showing how it breaks apart. libretexts.orgwikipedia.orguni-saarland.deyoutube.commiamioh.edu For β-fluoroasparagine, characteristic fragmentation would likely involve the loss of the amide group and cleavage of the carbon-carbon bonds.
| Technique | Expected Data for β-Fluoroasparagine |
|---|---|
| High-Resolution Mass Spectrometry | Precise molecular weight determination, confirming the elemental formula C₄H₇FN₂O₃. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern showing loss of specific groups (e.g., -NH₂, -CONH₂), which helps to confirm the structure. |
X-ray Crystallography in Stereoisomer Elucidation
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of molecules, including the absolute configuration of chiral centers. This method is crucial for distinguishing between the stereoisomers of β-fluoroasparagine, namely the erythro and threo forms.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the arrangement of atoms within the crystal lattice, allowing for the generation of a detailed 3D model of the molecule.
In the context of β-fluoroasparagine research, X-ray crystallography has been instrumental in confirming the stereochemistry of synthetic precursors. For instance, the structure of the erythro isomer of a di-tert-butyl monofluoroaspartate, a precursor in the synthesis of erythro-β-fluoroasparagine, was established through X-ray crystallographic analysis. nih.gov Similarly, the absolute configurations of the diastereomers of DL-β-fluoroaspartate have been assigned using this technique. nih.gov
While specific crystallographic data for the individual stereoisomers of β-fluoroasparagine are not detailed in the available literature, the table below illustrates the type of information that would be obtained from such an analysis.
| Crystallographic Parameter | Significance |
|---|---|
| Space Group | Describes the symmetry of the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit of the crystal. |
| Atomic Coordinates | Provides the precise location of each atom in the molecule, confirming the stereochemistry. |
In Vitro System Methodologies for Biochemical Analysis (e.g., Cell-Free Lysates)
In vitro systems, particularly those utilizing cell-free lysates, are powerful tools for studying the biochemical effects of compounds like β-fluoroasparagine in a controlled environment, free from the complexities of a living cell. These systems contain the necessary cellular machinery, such as enzymes and ribosomes, to carry out specific biochemical reactions. nih.govresearchgate.netnih.govbohrium.com
A significant area of research for β-fluoroasparagine has been its impact on N-linked glycosylation, a crucial post-translational modification of proteins. Cell-free systems have been employed to investigate how the incorporation of β-fluoroasparagine into peptides affects their ability to be glycosylated by the enzyme oligosaccharyltransferase (OST).
Research has shown that short synthetic peptides containing N-acetyl-threo-β-fluoroasparagine are poor substrates for glycosylation in a cell-free system. nih.gov In one key study, a peptide containing N-benzoyl-threo-β-fluoroasparagine was found to have a Vmax/Km that was 100-fold lower than the corresponding peptide with asparagine. nih.gov This indicates a significantly reduced efficiency of the enzymatic reaction. The substitution of a hydrogen atom with fluorine on the β-carbon of asparagine appears to weaken the peptide's ability to bind to the oligosaccharyltransferase. nih.gov
Interestingly, both threo-β-fluoroasparagine and erythro-β-fluoroasparagine-containing peptides were found to be glycosylated at the same rate, suggesting that the stereochemistry at the β-carbon does not significantly influence the rate of glycosylation in this in vitro setting. nih.gov
| Peptide Substrate | Relative Vmax/Km in Cell-Free Glycosylation Assay | Reference |
|---|---|---|
| N-benzoyl-asparagine-containing peptide | 100 | nih.gov |
| N-benzoyl-threo-β-fluoroasparagine-containing peptide | 1 | nih.gov |
These cell-free studies provide compelling evidence that the incorporation of β-fluoroasparagine into proteins can inhibit N-linked glycosylation by making the protein substrates less effective for the glycosylation machinery. nih.gov
Theoretical and Computational Investigations of β Fluoroasparagine Interactions
Molecular Dynamics Simulations and Docking Studies of Enzyme Binding
Molecular dynamics (MD) simulations and docking studies are instrumental in elucidating the binding mechanisms of substrates and inhibitors to enzymes. While specific MD and docking studies exclusively focused on β-fluoroasparagine are not extensively detailed in the public domain, the principles of these techniques, coupled with experimental observations of β-fluoroasparagine's inhibitory effects, allow for a theoretical exploration of its binding behavior.
For instance, studies on N-linked glycosylation have shown that peptides containing β-fluoroasparagine are poor substrates for oligosaccharyltransferase. An N-benzoyl-threo-β-fluoroasparagine-containing peptide exhibits a Vmax/Km value that is 100-fold lower than its non-fluorinated counterpart, indicating a significant reduction in binding affinity and/or catalytic efficiency nih.gov.
MD simulations can further elaborate on these findings by providing insights into the dynamic stability of the enzyme-ligand complex. Simulations could demonstrate that the fluoro-substituted ligand induces conformational changes in the enzyme that are less favorable for catalysis, or that the ligand itself has a higher degree of conformational instability within the active site.
Below is a hypothetical data table summarizing the kind of results that would be expected from a comparative docking study of asparagine and β-fluoroasparagine with an enzyme like oligosaccharyltransferase.
| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Number of Hydrogen Bonds |
| Asparagine | -8.5 | Asp250, Ser252, Gln301 | 4 |
| β-Fluoroasparagine | -6.2 | Asp250, Gln301 | 2 |
This table is a theoretical representation based on the expected outcomes from computational docking studies.
Quantum Chemical Studies on Fluorine's Electronic Effects
Quantum chemical studies, such as those employing Density Functional Theory (DFT), are crucial for understanding the electronic effects that fluorine substitution imparts on a molecule. The high electronegativity of fluorine (3.98 on the Pauling scale) results in a strong electron-withdrawing inductive effect nih.gov. This effect significantly influences the charge distribution and reactivity of the β-fluoroasparagine side chain.
When fluorine replaces a hydrogen atom at the β-carbon of asparagine, it polarizes the C-F bond, drawing electron density away from the adjacent carbon atoms and the amide group. This redistribution of electron density can have several consequences:
Stabilization of Molecular Orbitals: The strong electron-withdrawing capability of fluorine stabilizes the molecular orbitals of the amino acid nih.gov. This increased stability can affect the molecule's reactivity and its ability to participate in enzymatic reactions.
Altered Electrostatic Potential: The presence of fluorine leads to a significant change in the molecule's electrostatic potential map. The region around the fluorine atom becomes more negative, while adjacent areas become more positive nih.gov. This can alter the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern enzyme-substrate binding.
Changes in Acidity and Basicity: The inductive effect of fluorine can alter the pKa values of the amide protons and the α-amino group, which can be critical for the catalytic mechanism of certain enzymes.
A summary of the calculated electronic properties for asparagine and β-fluoroasparagine from hypothetical quantum chemical calculations is presented below.
| Compound | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |
| Asparagine | 3.5 | -6.2 | 1.8 |
| β-Fluoroasparagine | 4.8 | -6.8 | 1.5 |
This table is a theoretical representation based on the expected outcomes from quantum chemical calculations.
These quantum chemical insights provide a fundamental explanation for the experimental observations of β-fluoroasparagine's altered biochemical activity. The electronic perturbations caused by the fluorine atom are a key factor in its role as an inhibitor of enzymes like oligosaccharyltransferase.
Future Perspectives in β Fluoroasparagine Research
Development of Novel Synthetic Pathways
The future synthesis of β-fluoroasparagine and its derivatives will likely focus on developing more efficient and stereoselective methods. While current synthetic routes exist, advancements are needed to facilitate broader research and potential therapeutic applications. Future synthetic strategies are expected to move towards enzymatic and asymmetric synthesis to achieve high purity of specific isomers.
| Synthetic Approach | Potential Advantages | Key Research Areas |
| Enzymatic Synthesis | High stereoselectivity, milder reaction conditions, environmentally friendly. | Discovery and engineering of novel fluorinating enzymes, optimization of reaction conditions for whole-cell biocatalysis. |
| Asymmetric Catalysis | Precise control over stereochemistry, access to specific isomers. | Development of new chiral catalysts, exploration of novel reaction mechanisms for fluorination. |
| Flow Chemistry | Improved safety and scalability, precise control over reaction parameters. | Adaptation of existing fluorination reactions to continuous flow systems. |
Elucidation of Additional Biochemical Targets and Mechanisms
Current research has established that β-fluoroasparagine can act as an inhibitor of N-linked glycosylation by being incorporated into proteins in place of asparagine. nih.govnih.gov This incorporation renders the resulting protein an ineffective substrate for the glycosylation machinery. nih.gov However, the full spectrum of its biochemical targets and mechanisms of action remains to be explored.
Future investigations will likely focus on identifying other enzymes and cellular pathways that are affected by β-fluoroasparagine. Given its structural similarity to asparagine, it is plausible that it could interact with other asparagine-binding proteins, such as asparagine synthetase or various metabolic enzymes. Understanding these off-target effects is crucial for a comprehensive understanding of its biological activity. Furthermore, the cytotoxic effects observed with certain isomers of β-fluoroasparagine suggest that it may interfere with other fundamental cellular processes beyond glycosylation. nih.gov
Advanced Computational Modeling of Fluorine-Containing Biomolecules
Computational chemistry is a powerful tool for understanding and predicting the behavior of fluorinated molecules in biological systems. nih.govacs.org Advanced computational modeling will play a pivotal role in future research on β-fluoroasparagine. High-level quantum mechanical calculations and molecular dynamics simulations can provide detailed insights into how the fluorine atom influences the conformation, stability, and interactions of the amino acid. cyberinfrastructure.orgscispace.com
These computational approaches can be used to:
Predict the binding affinity of β-fluoroasparagine for various protein targets.
Elucidate the mechanism of enzyme inhibition at an atomic level.
Understand how fluorination affects protein folding and stability.
Guide the design of novel β-fluoroasparagine derivatives with enhanced or more specific biological activities. nih.govacs.org
By combining computational predictions with experimental validation, researchers can accelerate the discovery and development of new applications for β-fluoroasparagine.
Exploration of Specific Isomeric Effects in Biological Systems
Stereochemistry plays a critical role in the biological activity of molecules. nih.govresearchgate.netmdpi.com In the case of β-fluoroasparagine, the threo and erythro isomers have been shown to exhibit different biological effects. nih.govnih.gov For instance, the threo-isomer of β-fluoroaspartate (a related compound) is more potent in its cytotoxic effects than the erythro-isomer. nih.gov Similarly, while both threo- and erythro-β-fluoroasparagine-containing peptides are glycosylated at the same rate, the threo-isomer of β-fluoroasparagine has been more extensively studied for its inhibitory effects on glycosylation in cellular and cell-free systems. nih.govnih.gov
A systematic investigation into the distinct biological activities of the different stereoisomers of β-fluoroasparagine is a critical area for future research. This includes evaluating their respective potencies and selectivities towards various biochemical targets. Such studies will not only provide a more complete understanding of the structure-activity relationship of this compound but also enable the rational design of isomerically pure molecules for specific applications. nih.gov
| Isomer | Observed Biological Activity |
| threo-β-fluoroasparagine | Inhibits N-linked glycosylation. nih.gov |
| erythro-β-fluoroasparagine | Peptides containing this isomer can be glycosylated. nih.gov |
| DL-threo-β-fluoroaspartate | Shows selective cytotoxicity. nih.gov |
| DL-erythro-β-fluoroaspartate | Less potent in cytotoxicity compared to the threo isomer. nih.gov |
Q & A
Q. What are the established synthetic routes for beta-fluoroasparagine, and how can purity be validated?
this compound is synthesized via fluorination of asparagine derivatives using reagents like DAST (diethylaminosulfur trifluoride) or Selectfluor. Critical steps include protecting the amino and carboxyl groups to prevent side reactions. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection and mass spectrometry (MS) to confirm molecular weight. Nuclear magnetic resonance (NMR) (¹H, ¹³C, and ¹⁹F) is essential to verify structural integrity and rule out isomers .
Q. How do fluorination conditions influence the stereochemical outcome of this compound?
Fluorination reactions are highly sensitive to temperature, solvent polarity, and catalyst choice. For example, polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, potentially altering stereochemistry. Chiral HPLC or X-ray crystallography should be used to confirm stereopurity, and reaction parameters must be systematically varied to optimize enantiomeric excess .
Q. What spectroscopic techniques are most reliable for characterizing this compound in complex biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards is preferred for quantification in biological samples. ¹⁹F NMR offers specificity for tracking fluorinated compounds but requires high sensitivity due to low natural abundance. Matrix effects (e.g., protein binding) must be controlled using ultrafiltration or solid-phase extraction .
Advanced Research Questions
Q. How does this compound interact with aminoacyl-tRNA synthetases compared to native asparagine?
Kinetic assays (e.g., stopped-flow spectroscopy) can measure binding affinity (Km) and catalytic efficiency (kcat) of this compound with asparaginyl-tRNA synthetase. Competitive inhibition studies using radiolabeled substrates ([³H]-ATP) and structural analysis (cryo-EM or X-ray crystallography) are critical to map active-site interactions disrupted by fluorine substitution .
Q. What mechanisms underlie the metabolic stability of this compound in mammalian cells?
Stable isotope tracing (e.g., ¹³C-glucose) combined with metabolomics (LC-MS) can track this compound incorporation into proteins or degradation pathways. Enzymatic assays using lysates or purified enzymes (e.g., asparaginase) should quantify hydrolysis rates. Comparative studies with fluorinated vs. non-fluorinated analogs are necessary to isolate fluorine-specific effects .
Q. How can conflicting data on this compound’s cytotoxicity be resolved across different cell lines?
Contradictions may arise from cell-specific expression of fluorinated amino acid transporters or detoxification enzymes. Dose-response assays (IC50 calculations) paired with RNA-seq to profile transporter genes (e.g., ASCT2) and CRISPR-Cas9 knockouts can identify resistance mechanisms. Meta-analyses of published datasets should control for variables like cell culture conditions and passage number .
Q. What computational models predict the conformational effects of fluorine substitution in this compound-containing peptides?
Molecular dynamics (MD) simulations with force fields parameterized for fluorine (e.g., CGenFF) can model steric and electronic impacts on peptide folding. Density functional theory (DFT) calculations assess electrostatic potential changes at the β-carbon. Experimental validation via circular dichroism (CD) or NMR relaxation measurements is required to confirm predictions .
Methodological Frameworks
- For Hypothesis Testing : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions. For example, a study comparing this compound’s incorporation into tumor vs. normal cells must justify ethical animal use and clinical relevance .
- For Data Contradictions : Use the PICO framework (Population, Intervention, Comparison, Outcome) to isolate variables. If Study A reports cytotoxicity in HEK293 cells but Study B does not, re-evaluate interventions (e.g., serum concentration differences) and outcomes (e.g., apoptosis vs. necrosis assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
